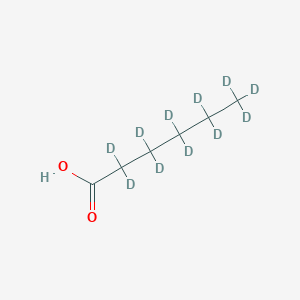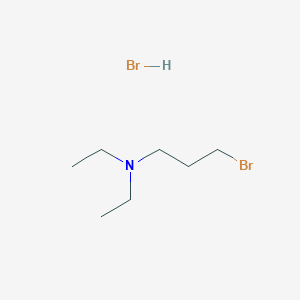
(3-Bromopropyl)diethylamine hydrobromide
Übersicht
Beschreibung
“(3-Bromopropyl)diethylamine hydrobromide” is a chemical compound with the CAS Number: 69835-35-4 . It is commonly used as a reagent to introduce a propylamine group to the molecular skeleton . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The molecular formula of “(3-Bromopropyl)diethylamine hydrobromide” is C7H17Br2N . The InChI code is 1S/C7H16BrN.BrH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H and the InChI key is KAELPAFGRTUXOY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(3-Bromopropyl)diethylamine hydrobromide” has a molecular weight of 275.03 . It appears as a powder and is typically stored at room temperature . The compound has a theoretical density of 1.179 g/cm^3 .Wissenschaftliche Forschungsanwendungen
Carbon Dioxide Capture
One significant application of related compounds to (3-Bromopropyl)diethylamine hydrobromide in scientific research involves carbon dioxide capture. Diethylenetriamine hydrobromide, a compound with a somewhat similar structure, has been utilized for capturing CO2 in nonaqueous systems, demonstrating a phase change and indicating potential for high CO2 capacity and efficient recycling capabilities. This process, involving O–H···:N type of hydrogen bonding and the stabilizing effects of bromide ion, underscores the role such compounds could play in environmental management and sustainability efforts (Yang Chen & Hui Hu, 2017).
Ionic Liquids for CO2 Capture
Another application is found in the synthesis of new ionic liquids through reactions involving similar bromopropylamine compounds. These ionic liquids can reversibly react with CO2, sequestering the gas efficiently. Such materials offer a nonvolatile, water-independent means of CO2 capture, highlighting their potential in green chemistry and sustainability applications (Eleanor D. Bates et al., 2002).
Synthesis of Organic Compounds
Further, compounds like N-(3-bromopropyl)amides, which can undergo nucleophilic autocyclo-O-alkylation to form 5,6-dihydro-4H-1,3-oxazine hydrobromides, demonstrate the utility of bromopropyl compounds in synthesizing organic molecules. This process is influenced by electron-donating amide substituents, offering insights into autocyclization efficiency and the synthesis of complex organic frameworks (Damodara N Reddy & Erode N Prabhakaran, 2011).
Green Protocol for Phenol Regeneration
The high nucleophilicity of bromide ions has been applied in the cleavage of ethers to regenerate phenols from aryl alkyl ethers, utilizing ionic liquids like 1-n-butyl-3-methylimidazolium bromide. This method offers a greener, efficient approach to demethylate ethers, showcasing the adaptability of bromopropyl compounds in facilitating environmentally friendly chemical processes (Shanthaveerappa K. Boovanahalli et al., 2004).
Antimicrobial Agents
Bromopropyl compounds have also been explored for their potential in creating novel antimicrobial agents. Through reactions with chloroethyl diethylamine hydrochloride, novel thiopyrimidin-4(3H)-ones with potential antimicrobial properties have been synthesized, indicating the utility of such compounds in developing new therapeutics (M. Attia et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
(3-Bromopropyl)diethylamine hydrobromide is a chemical compound that is often used as a reagent in chemical synthesis . Its primary targets would be the molecules it is designed to react with in the synthesis process. The specific targets would depend on the particular reaction it’s being used in.
Mode of Action
As a reagent, (3-Bromopropyl)diethylamine hydrobromide likely interacts with its targets through chemical reactions. It might donate or accept protons, form or break bonds, or undergo other chemical transformations to facilitate the synthesis of the desired product .
Biochemical Pathways
The specific biochemical pathways affected by (3-Bromopropyl)diethylamine hydrobromide would depend on the molecules it’s reacting with. In general, it could be involved in the synthesis of various organic compounds .
Result of Action
The result of (3-Bromopropyl)diethylamine hydrobromide’s action is typically the formation of a new compound or compounds in a chemical synthesis process .
Action Environment
The action of (3-Bromopropyl)diethylamine hydrobromide can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the reactions it participates in .
Eigenschaften
IUPAC Name |
3-bromo-N,N-diethylpropan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BrN.BrH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAELPAFGRTUXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505274 | |
| Record name | 3-Bromo-N,N-diethylpropan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopropyl)diethylamine hydrobromide | |
CAS RN |
69835-35-4 | |
| Record name | NSC68426 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-N,N-diethylpropan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



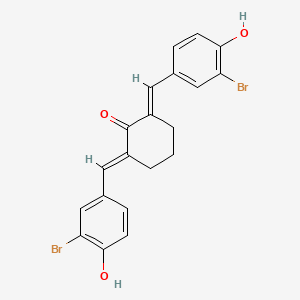
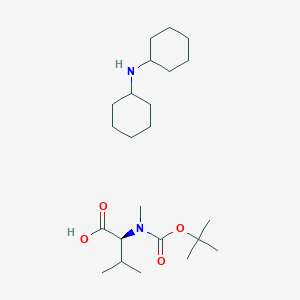

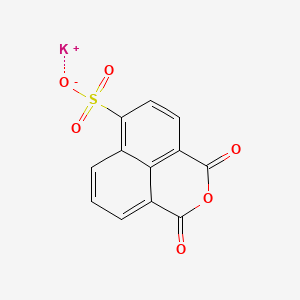

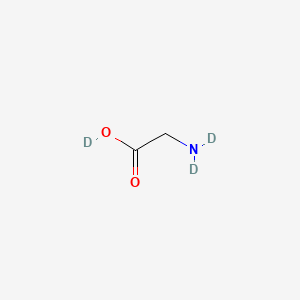

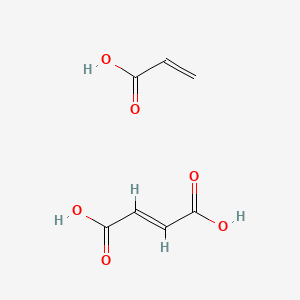
![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)
